molecular formula C12H10FNO B1373237 3-(Benzyloxy)-2-fluoropyridine CAS No. 1432680-02-8

3-(Benzyloxy)-2-fluoropyridine

Cat. No.: B1373237
CAS No.: 1432680-02-8
M. Wt: 203.21 g/mol
InChI Key: GZPOVSFQACAIFD-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Synthetic Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. numberanalytics.comopenaccessjournals.com Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, make it a versatile building block in numerous applications. numberanalytics.com Pyridine and its derivatives are integral components in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov

In the pharmaceutical industry, the pyridine scaffold is a privileged structure, found in thousands of drug molecules. rsc.org Its presence can influence a molecule's basicity, water solubility, stability, and ability to form hydrogen bonds—all critical parameters in drug design. nih.gov Many noteworthy drugs, such as antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate pyridine rings to achieve their therapeutic effects. numberanalytics.com Beyond medicine, pyridine derivatives are crucial in agriculture as herbicides, insecticides, and fungicides. kaznu.kz They also serve as essential ligands in organometallic chemistry and are used in the synthesis of functional materials like conducting polymers. numberanalytics.comnih.gov The reactivity of the pyridine ring, which is prone to nucleophilic substitution, further enhances its utility as a synthetic intermediate for creating complex molecular architectures. nih.govslideshare.net

Strategic Importance of Fluorine Introduction in Molecular Design

The introduction of fluorine into organic molecules is a powerful and increasingly utilized strategy in medicinal chemistry and materials science. nih.govvictoria.ac.nz Although small, the highly electronegative fluorine atom can dramatically alter a molecule's physical, chemical, and biological properties. nih.govbohrium.com Judicious placement of fluorine can productively influence molecular conformation, acidity (pKa), metabolic stability, membrane permeability, and binding affinity to target proteins. victoria.ac.nznih.gov

One of the most common applications of fluorination is to block metabolically labile sites on a drug candidate. bohrium.com By replacing a hydrogen atom with a fluorine atom at a position susceptible to enzymatic oxidation, chemists can enhance the molecule's metabolic stability, prolonging its active lifetime in the body. nih.govbohrium.com Furthermore, fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can be crucial for optimizing a drug's pharmacokinetic profile. bohrium.com The substitution of hydrogen with fluorine can also impact lipophilicity and conformational preferences, which are key factors in a molecule's ability to bind effectively to its biological target. bohrium.combenthamscience.com The growing understanding of these effects has stimulated the development of new synthetic methods to access a wider range of fluorinated compounds for drug discovery. victoria.ac.nznih.gov Additionally, the isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a critical tool in both medical diagnostics and drug development research. nih.govnih.gov

Contextualization of 3-(Benzyloxy)-2-fluoropyridine within the Broader Field of Halogenated and Alkoxy-Substituted Pyridine Chemistry

The compound this compound is a specific example that resides at the intersection of several important classes of chemical structures: pyridines, organofluorine compounds, and alkoxy-substituted aromatics. Its chemical behavior is dictated by the interplay of these three components.

The 2-fluoropyridine (B1216828) moiety is particularly significant due to its reactivity in nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom at the 2-position makes the carbon atom highly susceptible to attack by nucleophiles. The high electronegativity of fluorine significantly accelerates these reactions; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govresearchgate.netacs.org This enhanced reactivity allows for substitutions to be performed under milder conditions, which is advantageous when working with complex molecules bearing sensitive functional groups. nih.gov

The 3-alkoxy group, in this case, a benzyloxy group (-OCH₂Ph), also plays a critical role. Alkoxy groups on a pyridine ring can influence the electronic properties and direct the regioselectivity of further reactions. researchgate.netsemanticscholar.org Specifically, a 3-alkoxy substituent, such as benzyloxy, has been shown to direct C-H fluorination selectively to the 2-position. nih.govacs.org This directing effect is valuable for the controlled synthesis of specifically substituted pyridines. nih.gov

Therefore, this compound is a versatile synthetic intermediate. The fluorine atom serves as a reactive handle for introducing a wide variety of nucleophiles via SₙAr reactions, while the benzyloxy group provides steric and electronic influence and can be a site for further chemical modification. This combination of a reactive fluorinated position and a modifying alkoxy group makes such compounds valuable building blocks in the synthesis of complex, functionalized pyridine derivatives for applications in medicinal chemistry and materials science. researchgate.net

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.216 g/mol molport.com
CAS Number 1432680-02-8 molport.com
Canonical SMILES C1=CC=C(C=C1)COC2=C(N=CC=C2)F

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPOVSFQACAIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287833
Record name Pyridine, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-02-8
Record name Pyridine, 2-fluoro-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Benzyloxy 2 Fluoropyridine and Analogous Pyridine Derivatives

General Approaches to Pyridine (B92270) Ring Construction

The assembly of the pyridine ring is a foundational step in the synthesis of numerous heterocyclic compounds. Methodologies can be broadly categorized into those that form the ring through cyclization of acyclic precursors and those that utilize transition metals to catalyze the ring formation.

Condensation and cycloaddition reactions are classical and powerful tools for the de novo synthesis of pyridine rings. nih.govbaranlab.org These methods involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process from simple, acyclic starting materials. acsgcipr.org

One of the most well-known condensation methods is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. ijarsct.co.inorganic-chemistry.org This reaction first produces a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the aromatic pyridine ring. organic-chemistry.org The Chichibabin pyridine synthesis is another classical approach, involving the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, though it can sometimes be limited by lower yields. wikipedia.org

Cycloaddition reactions offer an alternative and often highly efficient route to pyridine scaffolds. baranlab.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, can be employed using 1-azadienes as the diene component, which react with a dienophile to construct the six-membered ring. rsc.org Another significant strategy is the [2+2+2] cycloaddition, where two alkyne molecules and a nitrile react to form a substituted pyridine. nih.gov This method is particularly versatile for creating polysubstituted pyridines. researchgate.net

Reaction NameReactantsGeneral Description
Hantzsch Synthesis Aldehyde, β-ketoester (2 equiv.), AmmoniaCondensation to form a dihydropyridine (B1217469), followed by oxidation. organic-chemistry.orgpharmaguideline.com
Chichibabin Synthesis Aldehydes/Ketones, AmmoniaCondensation reaction to directly form the pyridine ring. wikipedia.org
Guareschi-Thorpe Synthesis Keto ester, CyanoacetamideCondensation reaction that directly yields a substituted pyridone. acsgcipr.orgpharmaguideline.com
[4+2] Cycloaddition 1-Azadiene, Alkyne/AlkeneHetero-Diels-Alder reaction to form a dihydropyridine intermediate. rsc.org
[2+2+2] Cycloaddition Alkyne (2 equiv.), NitrileTransition metal-catalyzed cyclotrimerization to form the pyridine ring. nih.gov

Transition metal catalysis has revolutionized the synthesis of pyridine derivatives, offering pathways that are often more efficient and regioselective than classical methods. thieme-connect.comcoopstfelicien.com These catalysts can facilitate reactions that are thermally disfavored, such as [2+2+2] cycloadditions, by providing lower energy pathways. acsgcipr.org Metals like cobalt, rhodium, nickel, and iron are commonly used to catalyze the cyclotrimerization of alkynes and nitriles, providing a highly convergent route to a wide range of substituted pyridines. nih.govresearchgate.netmdpi.com

Beyond cycloadditions, transition metals are instrumental in C-H functionalization reactions, which allow for the direct introduction of substituents onto a pre-existing pyridine core. thieme-connect.comnih.gov However, they also play a role in the fundamental construction of the ring. For instance, rhodium-catalyzed hydroacylation and subsequent N-annulation of aldehydes, alkynes, and an ammonia source can produce pyridines. acsgcipr.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another efficient method for synthesizing symmetrical pyridines. rsc.org

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to minimize environmental impact. ijarsct.co.in This includes the development of one-pot, multicomponent reactions that increase atom economy and reduce waste by combining several synthetic steps without isolating intermediates. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a green tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov

The use of environmentally benign catalysts is a cornerstone of green pyridine synthesis. researchgate.net For example, iron is an inexpensive and low-toxicity metal that has been successfully used to catalyze the synthesis of pyridines. rsc.org The development of reactions that can be performed in greener solvents, such as water or ethanol (B145695), or even under solvent-free conditions, further contributes to the sustainability of these synthetic routes. nih.govacs.org

Stereo- and Regioselective Installation of the Fluorine Moiety

The introduction of a fluorine atom onto the pyridine ring requires precise control of regioselectivity. The electronic properties of the pyridine ring, being electron-deficient, heavily influence the strategy for fluorination.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine onto an electron-deficient ring like pyridine. acs.org This approach involves the displacement of a suitable leaving group by a nucleophilic fluoride (B91410) source. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex, particularly for substitution at the 2- and 4-positions. pharmaguideline.com

A modern approach combines C-H activation with fluorination. For instance, pyridines can undergo direct C-H fluorination at the position alpha to the nitrogen using reagents like silver(II) fluoride (AgF2). nih.gov The resulting 2-fluoropyridine (B1216828) is a versatile intermediate, as the installed fluoride can then be displaced by a wide range of nucleophiles in subsequent SNAr reactions. acs.orgnih.gov

A common and direct method for synthesizing fluoropyridines is the halogen exchange (Halex) reaction, where a pyridyl chloride or bromide is displaced by a fluoride ion. researchgate.net This SNAr reaction is governed by the reactivity of the halogens, where the high electronegativity and strong carbon-fluorine bond formation drive the reaction. nagwa.com

The success of this displacement reaction often depends on the choice of the fluoride source and the reaction conditions. Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as silver fluoride (AgF). acs.orgagriscigroup.us High temperatures and polar aprotic solvents are typically required to facilitate the reaction.

Recent advancements have introduced transition metal catalysis to this process, enabling fluorination under milder conditions. For example, palladium-catalyzed systems have been developed for the nucleophilic fluorination of aryl bromides, including heteroaryl bromides. acs.org These methods can exhibit broad substrate scope and minimize the formation of reduction byproducts. The use of specific ligands and fluoride sources like AgF, sometimes in combination with KF as a promoter, is critical for the success of these catalytic reactions. acs.org

Substrate ExampleFluoride Source(s)Catalyst / ConditionsProductYield (%)
3-Bromo-N,N-dimethylanilineAgF, KFPd precatalyst (2), Cyclohexane, 130 °C3-Fluoro-N,N-dimethylaniline75
2-Bromo-6-methoxypyridineAgF, KFPd precatalyst (2), Cyclohexane, 130 °C2-Fluoro-6-methoxypyridine81
3-BromopyridineAgF, KFPd precatalyst (2), Cyclohexane, 130 °C3-Fluoropyridine (B146971)68
2-BromobenzonitrileAgF, KFPd precatalyst (2), Cyclohexane, 130 °C2-Fluorobenzonitrile85
(Data sourced from a study on Pd-catalyzed nucleophilic fluorination of aryl bromides. acs.org)

Nucleophilic Fluorination Routes to Fluoropyridines

Facile Routes via 2-Pyridyltrialkylammonium Salt Intermediates

A versatile and mild method for the synthesis of 2-fluoropyridines proceeds through the use of 2-pyridyltrialkylammonium salt intermediates. acs.orgnih.gov This strategy offers excellent regioselectivity and functional group compatibility, overcoming limitations of previous methods that often required harsh conditions or had poor functional group tolerance. nih.govacs.org

The process begins with readily available pyridine N-oxides, which are converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. nih.govacs.org These isolable intermediates serve as effective and common precursors for the introduction of fluorine. acs.org The subsequent nucleophilic fluorination displaces the trialkylammonium group to yield the desired 2-fluoropyridine derivative. acs.org This method is not only applicable for standard fluorination (¹⁹F) but has also been successfully adapted for ¹⁸F-radiolabeling, which is highly relevant for producing tracers for Positron Emission Tomography (PET) imaging. acs.orgacs.org The broad availability of pyridine N-oxides makes this a widely applicable route for accessing structurally diverse 2-fluoropyridines. acs.org

While 2-nitro- and 2-trialkylammonium pyridines have been recognized as effective precursors for 2-fluoropyridines, their broader use was historically limited by synthetic inaccessibility. acs.org The N-oxide-based route provides a more practical and accessible pathway to these valuable intermediates. acs.orgnih.gov

Electrophilic C-H Fluorination Strategies

Direct C-H fluorination represents a highly efficient approach for the synthesis of fluorinated pyridines, as it circumvents the need for pre-functionalized substrates. scispace.com This strategy allows for the late-stage introduction of fluorine into complex molecules, which is a significant advantage in medicinal chemistry.

Direct C-H Fluorination of Pyridine Systems

A broadly applicable method for the direct, site-selective fluorination of pyridine and diazine C-H bonds utilizes silver(II) fluoride (AgF₂). nih.gov This reaction is notable for its mild conditions, typically occurring at ambient temperature within an hour, and its exclusive selectivity for fluorination at the position adjacent (α) to the ring nitrogen. nih.gov The process is tolerant of a wide range of functional groups, including bromides and chlorides at the 2-position, which remain intact during the reaction. scispace.com This methodology provides direct access to 2-fluoropyridines, which can then undergo subsequent nucleophilic aromatic substitution (SNAr) to install a diverse array of functionalities. nih.govacs.org

The proposed mechanism for the fluorination with AgF₂ is initiated by the coordination of the basic nitrogen atom of the pyridine ring to the silver center. acs.org This coordination increases the electrophilicity of the ring, facilitating the fluorination process. researchgate.net

Regioselective C-H Fluorination of 3-Substituted Pyridines

The regioselectivity of direct C-H fluorination is a critical consideration, particularly for substituted pyridines. In the case of 3-substituted pyridines, fluorination with AgF₂ shows a strong preference for the C-2 position. acs.org This exclusive selectivity is observed for a range of substituents at the 3-position, including halo, alkoxy, cyano, and trifluoromethyl groups. acs.org This makes the reaction highly predictable and valuable for the synthesis of 2-fluoro-3-substituted pyridine products. acs.org

However, not all 3-substituents provide exclusive C-2 selectivity. Pyridines with 3-alkyl, 3-CO₂R, and 3-C(O)NR₂ groups can yield a mixture of 2-fluoro and 6-fluoro isomers. acs.org For 3,5-disubstituted pyridines, the reaction can be less selective, though certain substituents can still direct the fluorination. For instance, 3-benzyloxy-5-bromopyridine reacts with AgF₂ to give a 4.2:1 ratio of isomers, favoring fluorination at the position adjacent to the benzyloxy group. acs.org

A different approach to achieving 3-fluorination involves the use of Zincke imine intermediates. nih.gov This method allows for the regioselective C-F bond formation at the C-3 position by treating the ring-opened imine with an electrophilic fluorinating reagent, followed by ring closure. nih.gov

Influence of Substrate Electronics and Sterics on Fluorination Site-Selectivity

Electronic properties of the pyridine substrate play a significant role in the outcome of C-H fluorination. Competition experiments have demonstrated that more Lewis basic pyridines undergo fluorination with AgF₂ in preference to less basic ones. acs.org This is consistent with a mechanism where the initial step is the coordination of the pyridine nitrogen to the silver reagent. acs.org Therefore, electron-donating groups on the pyridine ring tend to enhance reactivity, while multiple electron-withdrawing substituents can lead to lower reaction yields. acs.org The full fluorination of a pyridine ring, for example, dramatically alters the electron density distribution, creating a π-hole and changing its electron donor-acceptor capabilities. nih.gov

Steric factors also influence the reaction. Very electron-rich and sterically hindered pyridines have been observed to react in low yields. acs.org The regioselectivity in 3,5-disubstituted pyridines is a balance of both electronic and steric influences from the two substituents. As shown in the table below, a benzyloxy group at the C-3 position generally directs fluorination to the C-2 position with modest to high selectivity. acs.org

Table 1. Site Selectivity for the Fluorination of 3-Benzyloxy-5-substituted Pyridines with AgF₂ acs.org
Substituent at C-5Ratio of Isomers (2-F : 6-F)
Phenyl>20:1
Cyano15:1
Trifluoromethyl14:1
Bromo4.2:1
Methyl10:1
Role of Activating and Directing Groups in Fluorination Processes

In many C-H functionalization reactions, directing groups are employed to achieve regioselectivity. researchgate.netnih.gov For the direct C-H fluorination of pyridines with reagents like AgF₂, the pyridine nitrogen atom itself acts as an intrinsic directing group. acs.orgresearchgate.net It coordinates to the metal catalyst, activating the C-H bonds at the adjacent C-2 and C-6 positions. researchgate.net

In other contexts, such as palladium-catalyzed fluorination, external directing groups like a pyridine group attached to an arene can direct fluorination to a specific C-H bond. nih.gov For pyridine substrates themselves, the inherent basicity of the nitrogen atom is the key activating and directing feature for electrophilic fluorination at the alpha-position. acs.org The activation of pyridine N-oxides is another strategy that alters the electronic properties of the ring to facilitate functionalization at the C-2 position. tandfonline.com

Photoredox Catalysis in the Synthesis of Fluorinated Pyridines

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling unique and efficient transformations under mild conditions. acs.orgmdpi.com This approach has been successfully applied to the synthesis of fluorinated pyridines, offering novel pathways for C-F bond formation and the introduction of fluoroalkyl groups. acs.orgacs.org

One strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex such as fac-Ir(ppy)₃ under blue LED irradiation. acs.org This key C-C bond-forming step is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct the 3-fluoropyridine ring system. acs.org The mechanism involves the reduction of the iodide by the photoexcited iridium catalyst to generate a radical intermediate, which then adds to the enol ether. acs.org

Photoredox catalysis can also be used to generate electrophilic difluoroacetate (B1230586) radicals (•CF₂CO₂Et) for regioselective C-2 or C-4 difluoroalkylation of pyridine N-oxides. tandfonline.com This method relies on the activation of the electron-deficient pyridine moiety through N-oxide formation to direct the functionalization. tandfonline.com These methodologies highlight the versatility of photoredox catalysis in accessing diverse fluorinated pyridine structures through radical-based pathways that are often complementary to traditional ionic reaction mechanisms. acs.orgmdpi.com

Table 2. Examples of Photoredox-Catalyzed Synthesis of Fluorinated Pyridines
Reaction TypeKey ReagentsPhotocatalystProduct TypeReference
Ring Formationα,α-difluoro-β-iodoketones, Silyl enol ethers, NH₄OAcfac-Ir(ppy)₃3-Fluoropyridines acs.org
C-H DifluoroalkylationPyridine N-oxides, Reagent for •CF₂CO₂Et generationNot specifiedC2/C4-difluoroalkylated Pyridines tandfonline.com
General FluoroalkylationAlkenes, Fluoroalkyl radical precursors (e.g., TFAA)fac-Ir(ppy)₃Fluoroalkylated compounds acs.org

Alternative Amino Fluorination Methods for Fluoropyridine Synthesis

The introduction of fluorine onto a pyridine ring can be accomplished through several methods, often involving the transformation of an amino group. While the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method, several alternatives have been developed to overcome its limitations, such as harsh conditions and variable yields. acs.org

One significant alternative is the direct nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group, with a fluoride anion. For example, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This one-step process can be more efficient than the traditional three-step sequence involving reduction of the nitro group to an amine, diazotization, and subsequent fluorodediazoniation. nih.gov

Another class of methods involves the use of modern N-F fluorinating agents. These reagents, such as N-fluoropyridinium salts and N-fluorosulfonamides, act as electrophilic fluorine sources. nih.gov While they are more commonly used for fluorinating carbanions or electron-rich aromatic systems, their development has broadened the toolkit for fluorination chemistry. nih.gov For instance, N-fluoro-N-tert-butylbenzenesulfonamide has been used to fluorinate alkenyllithium reagents to generate alkenyl fluorides. nih.gov

Furthermore, novel synthetic routes starting from different precursors are continuously being explored. A method for synthesizing 2-amino-5-fluoropyridine (B1271945) from 2-aminopyridine (B139424) involves a sequence of nitration, acetylation, nitro reduction, diazotization, a Schiemann reaction, and hydrolysis. researchgate.net This highlights how classical reactions can be optimized and sequenced to achieve specific fluorinated pyridine targets. researchgate.net More recent advancements include photoredox-mediated coupling reactions to construct the fluoropyridine ring system from acyclic precursors, offering access to diversely substituted products. acs.orgresearchgate.net

Introduction of the Benzyloxy Substituent

The benzyloxy group is typically introduced via the O-benzylation of a corresponding hydroxypyridine precursor. The choice of methodology depends on the substrate's sensitivity to acidic or basic conditions and the need for regioselectivity, particularly in molecules with multiple potential sites for alkylation.

The Williamson ether synthesis is the most fundamental method for forming benzyl (B1604629) ethers. It involves the deprotonation of a hydroxyl group with a base, such as sodium hydride (NaH), followed by nucleophilic substitution with a benzyl halide like benzyl bromide (BnBr). nih.gov However, for hydroxypyridines, particularly 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) which exist in tautomeric equilibrium with their pyridone forms, this reaction can lead to a mixture of O-alkylated and N-alkylated products. nih.govacs.org

To address the challenge of selectivity, metal-mediated approaches have been developed. The use of zinc(II) oxide or zinc(II) chloride in the presence of a base like N,N-diisopropylethylamine (DIEA) has been shown to promote selective O-benzylation of 2-oxo-1,2-dihydropyridine systems. nih.gov This method provides good yields and favors the desired O-alkylated product over the N-alkylated isomer. nih.gov Similarly, silver(I) oxide has been used to achieve selective O-benzylation in the synthesis of 2-pyridone derivatives. nih.gov

To circumvent the often harsh conditions of the Williamson ether synthesis and improve functional group tolerance, a variety of bench-stable benzyl transfer reagents have been developed. These reagents are designed to activate the benzyl group for transfer under mild, often neutral, conditions. researchgate.netgoogle.com

One prominent example is 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) . This crystalline, stable salt effectively benzylates a wide range of primary, secondary, and tertiary alcohols simply upon warming, without the need for acidic or basic promoters. researchgate.net Its reactivity is comparable to that of benzyl trichloroacetimidate (B1259523), but it avoids the need for acidic activation. researchgate.netorganic-chemistry.org

Other classes of stable benzylating agents include benzyl imidates, such as benzyl N-phenyl-2,2,2-trifluoroacetimidate and 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) . Benzyl N-phenyl-2,2,2-trifluoroacetimidate is more stable than the traditional benzyl trichloroacetimidate and can benzylate sterically hindered alcohols in the presence of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.orgresearchgate.net TriBOT, a crystalline solid with high atom economy, serves as an effective acid-catalyzed O-benzylating reagent. organic-chemistry.org These reagents offer significant advantages in modern synthesis, particularly in the context of complex molecules with sensitive functional groups. researchgate.netresearchgate.net

Table 1: Comparison of Selected Bench-Stable Benzyl Transfer Reagents
ReagentActivating ConditionsKey AdvantagesReference
2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT)Thermal (mild heating)Stable, crystalline salt; operates under neutral conditions; no acid/base promoters needed. researchgate.net,
Benzyl N-phenyl-2,2,2-trifluoroacetimidateAcid catalysis (e.g., TMSOTf)More stable than benzyl trichloroacetimidate; effective for hindered alcohols. researchgate.net
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)Acid catalysis (e.g., TfOH)Stable, crystalline solid; high atom economy. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to 3-(Benzyloxy)-2-fluoropyridine

A sequential or linear strategy involves the stepwise introduction of the required functional groups onto a pyridine starting material. The order of introduction is critical and depends on the directing effects of the substituents and their compatibility with subsequent reaction conditions.

One logical pathway begins with 3-hydroxypyridine.

O-Benzylation : The hydroxyl group is first converted to a benzyloxy ether using one of the methods described in section 2.3. This yields 3-(benzyloxy)pyridine.

Fluorination : The subsequent introduction of fluorine at the C-2 position can be challenging. However, studies on C-H activation have shown that a 3-benzyloxy group can effectively direct fluorination to the adjacent C-2 position. nih.govacs.org

An alternative sequence might start with a pre-fluorinated pyridine. For example, starting with 2-fluoro-3-hydroxypyridine, a direct O-benzylation could provide the target compound. This approach relies on the availability of the fluorinated precursor and the chemoselectivity of the benzylation step. The concept of "regioexhaustive substitution" allows for the selective functionalization of each vacant position on a fluoropyridine ring by employing a toolbox of directing and protecting groups, enabling highly controlled sequential strategies. researchgate.net

Late-stage functionalization (LSF) is a powerful strategy for rapidly diversifying complex molecules, such as drug candidates, by introducing key functional groups at a late step in the synthesis. researchgate.netberkeley.educancer.gov This approach avoids the need to re-synthesize analogs from early-stage precursors.

A highly effective LSF strategy for accessing 2-fluoropyridines involves a tandem C–H fluorination/nucleophilic aromatic substitution (SNAr) sequence. nih.govberkeley.edu

Direct C–H Fluorination : Pyridines containing a benzyloxy group at the 3-position can undergo direct C–H fluorination. The reaction with silver(II) fluoride (AgF2) shows modest to high selectivity for fluorination at the C-2 position, which is adjacent to the directing ether substituent. nih.govacs.org This regioselectivity is crucial for the synthesis of the desired isomer.

Nucleophilic Aromatic Substitution : The resulting 2-fluoro-3-(benzyloxy)pyridine is now activated for SNAr. The installed fluoride can be displaced by a variety of nucleophiles (N, O, S, or C-based), allowing for the rapid generation of a library of analogs from a common intermediate. nih.govberkeley.edu

This LSF approach is particularly valuable as it allows the fluorine atom to be introduced onto a pyridine ring that may already be part of a larger, intricate molecular framework, thereby streamlining the synthesis of complex target molecules. nih.govberkeley.edu

Table 2: Regioselectivity of AgF₂ Fluorination on 3,5-Disubstituted Pyridines
3-Substituent5-SubstituentSelectivity (C2:C6 Fluorination)Reference
BenzyloxyPhenyl20:1 nih.gov
BenzyloxyCyano4.2:1 nih.gov
BenzyloxyBromo14:1 nih.gov
BenzyloxyCF₃>20:1 nih.gov
Note: The table demonstrates the strong directing effect of the 3-benzyloxy group, favoring fluorination at the adjacent C2 position.

Design and Synthesis of Advanced Precursors for Derivatization

The strategic design and synthesis of advanced precursors are fundamental to the efficient development of derivatives of this compound and analogous pyridine compounds. These precursors are molecules intentionally designed for late-stage functionalization, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships. Key methodologies focus on creating versatile intermediates that can readily undergo subsequent chemical transformations. Two prominent strategies in this field are the activation of pyridine N-oxides to form reactive salts and the direct C–H bond fluorination of substituted pyridines.

A significant advancement in the synthesis of 2-fluoropyridine precursors involves the use of pyridine N-oxides. This method provides a regioselective and metal-free route to highly reactive intermediates. acs.orgnih.gov Readily available pyridine N-oxides are converted into 2-pyridyltrialkylammonium salts under mild conditions. acs.orgnih.gov These salts are stable, isolable intermediates that serve as common precursors for introducing fluorine, including isotopic labeling for applications like Positron Emission Tomography (PET) imaging. acs.orgnih.gov The utility of this approach has been demonstrated in the multigram-scale synthesis of a trimethylammonium precursor, which was subsequently used for the radiosynthesis of [¹⁸F]AV-1451, a PET tracer. acs.org This highlights the robustness of pyridyltrialkylammonium salts as advanced precursors for both nonradioactive and radioactive 2-fluoropyridine analogues. acs.org

The traditional synthesis of 2-fluoropyridines often involves nucleophilic displacement of leaving groups such as chloro, bromo, or nitro groups. acs.org However, these methods can be limited by harsh reaction conditions or the use of potentially hazardous reagents. acs.org For instance, the displacement of 2-chloro- and 2-bromopyridines requires high temperatures, while the Balz–Schiemann reaction involves potentially explosive diazonium salt intermediates. acs.org The development of precursors like 2-pyridyltrialkylammonium salts overcomes many of these limitations, offering broader functional group compatibility and milder reaction conditions. acs.orgnih.gov

Another powerful strategy for generating advanced precursors is the direct C–H fluorination of pyridine rings, followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org This approach allows for the late-stage functionalization of complex molecules. nih.gov The fluorination of 3-substituted pyridines using reagents like silver(II) fluoride (AgF₂) has been shown to occur with high selectivity at the 2-position for certain substituents, including alkoxy groups. nih.govacs.org This makes the strategy particularly relevant for precursors to this compound. The resulting 2-fluoropyridine is itself an advanced precursor, primed for SNAr reactions where the fluoride ion acts as an excellent leaving group for substitution with a wide range of nucleophiles (N, O, S, or C-based). nih.gov

The combination of C–H fluorination and SNAr provides a streamlined route to derivatives that would otherwise require lengthy synthetic sequences. nih.gov For example, this sequence has been used to prepare analogues of biologically active compounds, demonstrating that the fluorinated intermediate can react with various nucleophiles without affecting other functional groups in the molecule. nih.govacs.org This method avoids the need to synthesize halogenated pyridines from pyridine N-oxides or hydroxypyridines using harsh reagents like POX₃ at high temperatures. nih.govacs.org

The design of these precursor strategies focuses on efficiency, selectivity, and functional group tolerance. By creating versatile intermediates such as pyridyltrialkylammonium salts or utilizing direct fluorination to produce reactive 2-fluoropyridines, chemists can rapidly generate libraries of analogous compounds for various applications in medicinal chemistry and materials science. acs.orgnih.gov

Table 1: Methodologies for Advanced Precursor Synthesis

Precursor StrategyStarting MaterialKey Reagent(s)Precursor IntermediateKey AdvantagesCitations
Pyridine N-Oxide Activation Pyridine N-oxideTs₂O, Trialkylamine2-Pyridyltrialkylammonium saltMetal-free, mild conditions, regioselective, broad functional group compatibility, suitable for ¹⁸F-labeling. acs.orgnih.gov
Direct C-H Fluorination 3-Substituted PyridineAgF₂2-Fluoro-3-substituted pyridineLate-stage functionalization, avoids harsh halogenation reagents, provides direct access to SNAr precursors. nih.govacs.org
Halogen Exchange 2-ChloropyridinePotassium bifluoride (KHF₂)2-FluoropyridineHigh yield, no solvent required. google.com

Table 2: Research Findings on Precursor Synthesis and Derivatization

Precursor/IntermediateSynthetic TransformationReagents/ConditionsProduct TypeFinding/ApplicationCitations
Pyridine N-oxide Activation and Fluorination1. Ts₂O, NEt₃2. TBAF2-FluoropyridineAn efficient, metal-free synthesis using inexpensive reagents. The trialkylammonium salt is an isolable intermediate. acs.org
Trimethylammonium salt 5 RadiosynthesisK¹⁸F, Kryptofix 2.2.2, DMSO, 110 °C[¹⁸F]AV-1451Demonstrates the utility of pyridyltrialkylammonium salts as precursors for PET tracers. acs.org
3-Alkoxypyridine C-H FluorinationAgF₂2-Fluoro-3-alkoxypyridineFluorination occurs with exclusive selectivity at the 2-position. nih.govacs.org
2-Fluoropyridine Nucleophilic Aromatic Substitution (SNAr)Various Nucleophiles (alcohols, amines, etc.)2-Substituted PyridinesThe 2-fluoro group serves as an excellent leaving group for introducing a diverse array of functionalities under mild conditions. nih.gov
2-Fluoropyridine AminationAcetamidine hydrochloride2-Aminopyridine derivativesAn efficient, catalyst-free method using an inexpensive ammonia source with high yield and chemoselectivity. rsc.org

Reactivity and Transformational Chemistry of 3 Benzyloxy 2 Fluoropyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

In the context of SNAr reactions on halopyridines, the reactivity order of the leaving groups is often counterintuitive when compared to aliphatic substitution (SN2) reactions. For SNAr, the order is typically F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which disrupts aromaticity to form the Meisenheimer complex. nih.gov The bond strength of the carbon-halogen bond is less critical as its cleavage occurs in the subsequent, faster elimination step.

The high electronegativity of fluorine plays a decisive role. A fluoro substituent strongly withdraws electron density from the pyridine (B92270) ring via the inductive effect, making the carbon atom to which it is attached (the ipso-carbon) more electrophilic and thus more susceptible to nucleophilic attack. nih.govsemanticscholar.org This inductive stabilization of the negatively charged Meisenheimer intermediate lowers the activation energy of the rate-determining step. nih.gov

Kinetic studies have quantified this enhanced reactivity. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govspringernature.comnih.gov This significant rate enhancement allows SNAr reactions on fluoropyridines to proceed under milder conditions, which is advantageous for the late-stage functionalization of complex molecules bearing sensitive functional groups. acs.org

HalopyridineRelative Rate of Reaction with NaOEtReference
2-Fluoropyridine320 nih.gov, springernature.com, nih.gov
2-Chloropyridine1 nih.gov, springernature.com, nih.gov

The regioselectivity of SNAr reactions on the pyridine ring is governed by the ability of the ring to stabilize the intermediate anionic complex. Nucleophilic attack is strongly favored at the positions ortho (C-2/C-6) and para (C-4) to the ring nitrogen. sciencedaily.com This preference is due to the ability of the electronegative nitrogen atom to effectively delocalize the negative charge in the Meisenheimer intermediate through resonance, a stabilizing effect that is not possible with attack at the meta (C-3/C-5) positions. sciencedaily.com

For a substrate like 3-(benzyloxy)-2-fluoropyridine, the fluoro group is located at one of the most activated positions (C-2). Therefore, SNAr reactions will selectively occur at this position, leading to the displacement of the fluoride (B91410) ion. The scope of nucleophiles that can be employed in SNAr reactions with 2-fluoropyridines is broad, encompassing a variety of oxygen, nitrogen, sulfur, and carbon nucleophiles. acs.org Studies have demonstrated successful substitutions using alcohols, phenols, amines, amides, N-heterocycles, thiols, and cyanide under relatively mild conditions. acs.org

The presence of other substituents on the ring further influences the reaction. For 3-substituted pyridines, a synthetic strategy often involves a C-H fluorination step prior to SNAr. This fluorination has been shown to be highly regioselective for the 2-position when the 3-substituent is an alkoxy group, among others like halo or cyano groups. springernature.comnih.gov This provides a reliable route to 2-fluoro-3-alkoxypyridine precursors for subsequent SNAr functionalization.

The reactivity of this compound in SNAr reactions is determined by the combined electronic effects of both the fluoro and benzyloxy substituents.

2-Fluoro Substituent: As established, the fluorine atom at the C-2 position is a powerful activating group for SNAr. Its strong inductive electron-withdrawing effect (-I) significantly enhances the electrophilicity of the C-2 carbon and stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack. nih.govsemanticscholar.org This is the dominant factor promoting the reaction.

The interplay of these substituents allows for the regioselective functionalization at C-2, with the benzyloxy group at C-3 serving to modulate the electronic properties of the resulting product and provide a handle for further synthetic transformations.

Dearomatization and Reduction Processes of Fluoropyridines

Beyond substitution reactions, fluoropyridines are valuable precursors for the synthesis of saturated, fluorinated piperidines. These saturated heterocycles are of immense interest in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's metabolic stability, basicity, and binding affinity. nih.gov Accessing these structures often involves transition metal-catalyzed dearomatization and reduction processes.

The direct hydrogenation of fluoropyridines to the corresponding piperidines presents challenges, including the potential for catalyst poisoning by the basic nitrogen atom and hydrodefluorination (loss of the fluorine atom). springernature.comnih.gov To overcome these issues, efficient one-pot dearomatization-hydrogenation (DAH) processes have been developed. nih.gov

One successful strategy employs a rhodium-carbene catalyst in the presence of a boron-based reagent, such as pinacol (B44631) borane (B79455) (HBpin), and molecular hydrogen. springernature.comnih.gov This system facilitates a highly diastereoselective reaction, converting various fluoropyridine precursors into all-cis-(multi)fluorinated piperidines. nih.govnih.gov The process is believed to proceed via an initial dearomatization event, such as hydroboration, followed by the complete saturation of the ring through hydrogenation. nih.gov

Palladium-catalyzed hydrogenation has also emerged as a robust method for this transformation. Using a heterogeneous palladium catalyst (e.g., Pd/C), a broad range of fluoropyridines can be reduced to fluorinated piperidines with good yields and high cis-selectivity. acs.org This method demonstrates good functional group tolerance and is less sensitive to air and moisture, making it highly practical. nih.govacs.org

Catalyst SystemReagentsKey OutcomeReference
Rhodium(I) complexPinacol borane (HBpin), H₂Highly diastereoselective formation of all-cis-(multi)fluorinated piperidines nih.gov, nih.gov
Palladium on Carbon (Pd/C)H₂Robust and chemoselective reduction with high cis-selectivity; tolerant of air and moisture acs.org, nih.gov

Hydroboration and hydrosilylation are powerful methods for the dearomatization of pyridines, producing di- or tetrahydropyridine (B1245486) derivatives that can serve as versatile intermediates. The regioselectivity of these additions is a key consideration.

Hydroboration: The hydroboration of pyridines can be catalyzed by various transition metals. Rhodium catalysts, for example, have been shown to effectively catalyze the addition of pinacolborane to pyridine. The reaction typically yields N-boryl-1,2-dihydropyridine regioselectively. nih.gov For 3-substituted pyridines, this results in the formation of 3-substituted N-boryl-1,2-dihydropyridines. nih.gov More recently, rhodium catalysis has also been used to achieve a double hydroboration, yielding N-Bpin-1,2,3,4-tetrahydropyridines. rsc.org Alternatively, metal-free conditions using a boronium cation catalyst can favor a 1,4-hydroboration pathway. rsc.org

Hydrosilylation: The catalytic hydrosilylation of pyridines offers another route to dearomatized products. Tris(pentafluorophenyl)borane is an effective catalyst for the silylative reduction of pyridines, leading to piperidine- and tetrahydropyridine-like structures. acs.org The initial step is typically a 1,2- or 1,4-hydrosilylation, with the regioselectivity being dependent on the substitution pattern of the pyridine. acs.org Iridium(I) catalysts have also been employed for the dearomative 1,2-hydrosilylation of pyridines, generating N-silyl enamines which can be used as nucleophiles in subsequent reactions. acs.org

These dearomatization strategies, particularly when applied to fluorinated pyridines like this compound, provide critical pathways to stereochemically rich and synthetically valuable fluorinated piperidine (B6355638) scaffolds.

Directed Metalation and Subsequent Functionalization

The strategic functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of compounds with significant applications. Directed ortho metalation (DoM) stands out as a powerful method for achieving regioselective C-H bond activation. wikipedia.org This process relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a Lewis basic moiety, coordinates to an organolithium reagent, such as n-butyllithium, positioning the base to deprotonate the nearest (ortho) C-H bond. wikipedia.orgorganic-chemistry.org

In the case of this compound, both the benzyloxy and fluoro substituents can influence the regioselectivity of lithiation. The fluorine atom is known to be a moderate directing group, while alkoxy groups like benzyloxy also direct metalation. The interplay between these groups, along with the inherent reactivity of the pyridine ring, dictates the site of deprotonation.

Complex-Induced Proximity Effects in the Regioselective Lithiation of Pyridine Derivatives

The regioselectivity observed in directed metalation is explained by the concept of the Complex-Induced Proximity Effect (CIPE). baranlab.orgbenthamopenarchives.com This effect describes the formation of a pre-lithiation complex between the Lewis acidic organolithium reagent and a Lewis basic heteroatom within the directing group. baranlab.orgbenthamopenarchives.com This coordination brings the highly basic alkyl group of the organolithium into close proximity with the ortho-protons on the pyridine ring, facilitating their abstraction over other, potentially more acidic, protons elsewhere in the molecule. baranlab.org

For pyridine derivatives, the ring nitrogen itself is a powerful Lewis base that can complex with the lithium reagent. This can lead to deprotonation at the C2 or C6 positions. However, when another DMG is present, such as the benzyloxy group in this compound, it can compete for coordination. The outcome of the lithiation is determined by the relative strengths of the directing groups and the stability of the resulting lithiated intermediate. uwindsor.ca

Studies on substituted pyridines have shown that lithiation can be highly regioselective. For instance, the lithiation of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi has been shown to afford the 4-lithiated pyridine selectively. nih.gov In other systems, such as BF3-complexed methylpyridines, monolithiation occurs exclusively at the C6 position, demonstrating how complexation can precisely control the reaction site. researchgate.net The formation of these lithiated species is often a critical step for introducing further chemical diversity.

Electrophilic Quenching of Lithiated Intermediates

Once the lithiated pyridine intermediate is formed, it serves as a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups onto the pyridine ring. researchgate.netmdpi.com This quenching step is a versatile method for creating substituted pyridines that would be difficult to access through other synthetic routes. researchgate.net The choice of electrophile directly determines the nature of the substituent introduced at the metalated position.

The reaction outcome can be highly dependent on the specific electrophile used. mdpi.com For example, quenching a lithiated intermediate with carbon dioxide (CO2) leads to the formation of a carboxylic acid, while reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. Halogen sources, such as iodine or hexachloroethane, can be used to introduce halogen atoms.

The following table summarizes representative examples of electrophilic quenching reactions on lithiated pyridine and related aromatic systems, illustrating the scope of this methodology.

Lithiated Substrate ClassPosition of LithiationElectrophile (Quencher)Resulting Functional GroupReference
3-ChloropyridinesC4Iodine (I₂)Iodo- nih.govrsc.org
3-ChloropyridinesC4Allyl BromideAllyl- nih.govrsc.org
N-Benzylpyrene-1-carboxamideC2Carbon Dioxide (CO₂)Carboxylic Acid (-COOH) mdpi.com
N-Benzylpyrene-1-carboxamideBenzylicTrimethylsilyl (B98337) chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃) mdpi.com
2-Substituted PyridinesC6Acid Chlorides (RCOCl)Ketone (-COR) researchgate.net

Rearrangement Reactions and Isomerization Pathways

Beyond direct functionalization, this compound analogs can undergo rearrangement and isomerization reactions, leading to significant structural transformations. These reactions are often driven by thermodynamic stability and can be initiated thermally or through catalysis. A key transformation in related systems is the migration of an alkyl or benzyl (B1604629) group from an oxygen atom to a nitrogen atom, particularly in pyridinone systems.

O- to N-Alkyl Migration Phenomena in Pyridinone Systems

The conversion of 2-alkoxypyridines to N-alkyl-2-pyridones is a synthetically important rearrangement. nih.gov While direct N-alkylation of 2-pyridone often suffers from competing O-alkylation, the O- to N-alkyl migration provides a strategic alternative. nih.govacs.org This intramolecular or intermolecular rearrangement effectively transfers an alkyl or benzyl group from the exocyclic oxygen to the ring nitrogen.

A particularly effective method for promoting this transformation is the use of lithium iodide (LiI). acs.orgnih.gov The LiI-promoted O- to N-alkyl migration of 2-benzyloxy-, 2-allyloxy-, and 2-propargyloxypyridines has been shown to produce the corresponding N-alkyl 2-pyridones in good to excellent yields. nih.govfigshare.com This reaction is versatile and can be applied to various substituted pyridines, quinolines, and pyrimidines. acs.org The process typically requires heat and the presence of the lithium cation to proceed efficiently. nih.gov

The following table details examples of LiI-promoted O- to N-benzyl migrations, showcasing the scope and efficiency of this rearrangement.

Starting Material (2-Benzyloxypyridine Derivative)Product (N-Benzyl-2-pyridone Derivative)Yield (%)Reference
2-(Benzyloxy)pyridine1-Benzylpyridin-2(1H)-one99 acs.org
2-(4-Methoxybenzyloxy)pyridine1-(4-Methoxybenzyl)pyridin-2(1H)-one96 acs.org
2-(4-Chlorobenzyloxy)pyridine1-(4-Chlorobenzyl)pyridin-2(1H)-one99 acs.org
2-(Benzyloxy)-5-bromopyridine1-Benzyl-5-bromopyridin-2(1H)-one99 acs.org
2-(Benzyloxy)quinoline1-Benzylquinolin-2(1H)-one72 acs.org

Mechanistic Investigations of Thermally and Catalytically Induced Rearrangements

The mechanisms of rearrangement reactions in pyridine derivatives are diverse and depend on the substrate, catalyst, and reaction conditions. For the LiI-promoted O- to N-alkyl migration, studies have indicated that the reaction proceeds via an intermolecular pathway. nih.gov The process is thought to involve the formation of an alkyl iodide intermediate, which then acts as the alkylating agent for the pyridone nitrogen.

Other rearrangements, such as the Smiles rearrangement, involve an intramolecular nucleophilic aromatic substitution at the ipso-position. researchgate.net Theoretical studies on S-N type Smiles rearrangements on pyridine rings show a two-step process involving intramolecular substitution followed by ring closure, a pathway that is often both kinetically feasible and thermodynamically favorable. researchgate.net

Thermally induced rearrangements can also occur, often proceeding through pericyclic reactions or the formation of transient intermediates. mdpi.comresearchgate.net For example, the thermal rearrangement of pyridine N-oxide in the presence of acetic anhydride (B1165640) to form 2-acetoxypyridine, a precursor to 2-pyridone, involves the formation of an electrophilic C2 position, which is then attacked by the acetate (B1210297) nucleophile. stackexchange.com These mechanistic investigations are crucial for understanding and controlling the outcomes of complex chemical transformations, enabling the rational design of synthetic routes to novel heterocyclic compounds.

Advanced Applications in Organic Synthesis and Method Development

Strategic Intermediates in the Construction of Complex Organic Molecules

The utility of 3-(benzyloxy)-2-fluoropyridine as a strategic intermediate primarily stems from the high reactivity of the 2-fluoro substituent towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being the most electronegative element, strongly activates the C-2 position of the pyridine (B92270) ring towards nucleophilic attack, making it an excellent leaving group. This enhanced reactivity, compared to its chloro- or bromo-analogs, allows for the introduction of a wide array of functional groups under mild reaction conditions, a crucial aspect when dealing with complex and sensitive substrates.

A significant advantage of employing this compound lies in the regioselectivity of its formation and subsequent reactions. Research has demonstrated that the fluorination of 3-benzyloxy-substituted pyridines can proceed with good site selectivity, favoring the formation of the 2-fluoro isomer. nih.govacs.org This selectivity is critical for ensuring the desired substitution pattern in the target molecule.

Once formed, the 2-fluoro-3-benzyloxypyridine intermediate can undergo SNAr reactions with a diverse range of nucleophiles, including amines, alcohols, and thiols. Even sterically hindered secondary amines have been shown to react effectively, leading to the formation of sterically congested products. nih.govacs.org This reactivity has been harnessed in the synthesis of medicinally relevant compounds, where the pyridine core is a common structural motif. For instance, the combination of C-H bond fluorination to generate the 2-fluoropyridine (B1216828) intermediate followed by SNAr has been shown to shorten the synthetic route to potent and selective inhibitors of biological targets. nih.govacs.org

The benzyloxy group at the 3-position also plays a crucial role. While it can be electronically deactivating, it provides a handle for further functionalization or can be a key pharmacophoric element in the final target molecule. Its presence has been shown to be compatible with the fluorination and subsequent SNAr conditions, highlighting the robustness of this synthetic strategy. nih.govacs.org

Table 1: Reactivity of 2-Halopyridines in Nucleophilic Aromatic Substitution

Leaving Group Relative Reactivity
-F High
-Cl Moderate
-Br Low
-I Very Low

This table provides a general comparison of the leaving group ability in SNAr reactions on a pyridine ring.

Radiochemical Labeling Strategies Utilizing Fluoropyridine Scaffolds

Due to the short half-life of positron-emitting isotopes like fluorine-18 (B77423) (18F, t1/2 ≈ 110 min), the development of rapid and efficient radiolabeling methods is paramount for the synthesis of radiotracers for Positron Emission Tomography (PET). The high reactivity of the C-F bond in 2-fluoropyridines makes them attractive precursors for the introduction of 18F. While direct nucleophilic substitution on an unlabeled 2-fluoropyridine with [18F]fluoride is not feasible for radiosynthesis, the reverse reaction, where a suitable leaving group at the 2-position is displaced by [18F]fluoride, is a widely used strategy.

In this context, precursors bearing a good leaving group, such as a nitro or a trimethylammonium group, at the 2-position of the 3-benzyloxypyridine (B1277480) scaffold would be ideal candidates for 18F-labeling. The electron-withdrawing nature of the pyridine nitrogen inherently activates the 2-position for nucleophilic attack, facilitating the incorporation of [18F]fluoride under mild conditions. This approach allows for the late-stage introduction of the radiolabel, which is often a desirable feature in the synthesis of complex PET tracers.

Although direct examples specifically detailing the radiosynthesis of 3-(benzyloxy)-2-[18F]fluoropyridine are not extensively reported in the primary literature, the general principles of 18F-labeling of fluoropyridines are well-established. These methods typically involve the reaction of a precursor with [18F]fluoride in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex, in a high-boiling point aprotic solvent.

Development of Catalysts and Ligands Incorporating Fluorinated Pyridine Moieties

Fluorinated pyridine moieties are increasingly being incorporated into the design of ligands for transition metal catalysis. The strong electron-withdrawing nature of the fluorine atom can significantly modulate the electronic properties of the pyridine ring, which in turn influences the properties of the resulting metal complex. By tuning the electronic environment of the metal center, it is possible to enhance catalytic activity, selectivity, and stability.

While specific research on catalysts and ligands derived directly from this compound is not prominent, the principles of ligand design suggest its potential utility. The nitrogen atom of the pyridine ring can act as a coordinating atom for a variety of transition metals. The fluorine atom at the 2-position would make the pyridine a more electron-deficient ligand, potentially increasing the Lewis acidity of the coordinated metal center. This could be beneficial in catalytic reactions that are promoted by Lewis acids.

Furthermore, the benzyloxy group at the 3-position offers a site for further modification. For example, it could be functionalized with other coordinating groups to create bidentate or multidentate ligands. The steric bulk of the benzyloxy group could also play a role in controlling the stereoselectivity of catalytic transformations.

Novel Protecting Group Methodologies and Cleavage Strategies

The benzyloxy group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions and its susceptibility to cleavage by hydrogenolysis. In the context of this compound, the benzyloxy group serves as a stable ether linkage that is compatible with the conditions required for nucleophilic aromatic substitution at the 2-position.

The cleavage of the benzyloxy group to reveal the free hydroxyl group at the 3-position of the pyridine ring is a key deprotection step in the synthesis of many target molecules. The most common method for this transformation is catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is generally high-yielding and chemoselective, leaving other functional groups intact.

Table 2: Common Cleavage Conditions for Benzyl (B1604629) Ethers

Reagent(s) Conditions Comments
H2, Pd/C Atmospheric or elevated pressure Most common and mild method
BBr3 Low temperature Effective but can be harsh for sensitive substrates
DDQ Oxidative cleavage Useful for p-methoxybenzyl (PMB) ethers, can be sluggish for simple benzyl ethers

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the electronic properties and reaction dynamics of aromatic systems like 3-(Benzyloxy)-2-fluoropyridine.

While specific DFT studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related 2-fluoropyridine (B1216828) systems. Nucleophilic aromatic substitution (SNAr) is a key reaction for 2-fluoropyridines. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the fluoro-substituted compound. nih.gov

DFT calculations are instrumental in mapping the potential energy surface of such reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a typical SNAr reaction involving this compound, DFT could be employed to model the Meisenheimer complex, a key intermediate, and the transition states leading to its formation and subsequent decomposition to products. Quantum chemical studies using DFT have been successfully applied to gain insight into reaction mechanisms of substituted pyridines. nih.gov The benzyloxy group at the 3-position, being electron-donating, is expected to influence the stability of these intermediates and transition states, thereby affecting the reaction rate and regioselectivity.

DFT methods are highly effective in predicting the ground-state equilibrium geometry of molecules. For this compound, calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide precise bond lengths, bond angles, and dihedral angles. researchgate.net These computational approaches have been used to study the structures of various fluorinated pyridines. researchgate.netrsc.org The predicted geometry would reveal the spatial arrangement of the benzyloxy group relative to the pyridine (B92270) ring and the fluorine atom.

Furthermore, DFT provides a detailed picture of the electronic structure. Natural Bond Orbital (NBO) analysis, for instance, can reveal intramolecular charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. rsc.org The presence of an electron-donating substituent is known to strongly impact the geometry and electronic structure of polyhalogenated pyridines. rsc.org For this compound, the interaction between the oxygen lone pairs of the benzyloxy group and the pyridine π-system would be a key feature of its electronic landscape.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-rich benzyloxy group and the pyridine ring, while the LUMO would be predominantly localized on the pyridine ring, influenced by the electronegative fluorine atom. The analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, can further quantify the molecule's reactivity. researchgate.net

Regioselectivity and Stereoselectivity Predictions via Computational Modeling

Computational modeling is a valuable tool for predicting the outcome of reactions where multiple isomers can be formed. In the case of reactions involving this compound, such as further electrophilic substitution on the pyridine or benzene (B151609) rings, computational methods can predict the most likely site of reaction.

Studies on the fluorination of 3-substituted pyridines have shown that those with 3-alkoxy groups react with exclusive selectivity to form the 2-fluoro-3-substituted pyridine product. nih.gov This demonstrates a strong directing effect by the alkoxy group. DFT calculations can rationalize this observed regioselectivity by comparing the activation energies for substitution at different positions. The transition state leading to the observed product is expected to be significantly lower in energy than other possible transition states. Theoretical investigations have successfully been used to explain the regioselectivity in various cycloaddition reactions. nih.govresearchgate.net

While stereoselectivity is less commonly a factor in reactions involving the aromatic ring itself, if the benzyloxy group were to participate in a reaction or if a chiral center were present, computational modeling could be used to predict the preferred stereochemical outcome by calculating the energies of the diastereomeric transition states.

In Silico Modeling of Molecular Interactions

In silico modeling plays a crucial role in drug discovery and materials science by simulating the interaction of a molecule with its environment, such as a protein binding site or a crystal lattice.

While specific in silico studies on the molecular interactions of this compound are not prevalent, a general methodological framework for such investigations is well-established. researchgate.net The process typically begins with identifying a target of interest, often a protein implicated in a disease pathway. The three-dimensional structure of this target can be obtained from experimental methods like X-ray crystallography or predicted through homology modeling. researchgate.net

Once the target structure is available, computational techniques such as molecular docking can be used to predict the preferred binding orientation of this compound within the target's binding pocket. These docking algorithms score different poses based on factors like shape complementarity and intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. ewha.ac.kr

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. The advent of advanced molecular modeling software and high-speed computing has greatly enhanced the capabilities of these in silico approaches in modern drug discovery. nih.gov Deep learning approaches are also emerging as powerful tools for predicting protein-protein interactions and identifying potential drug candidates. nih.gov

Calculation of Spectroscopic Parameters for Theoretical Validation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.govruc.dknih.gov This method effectively addresses the gauge origin problem in NMR calculations, leading to reliable theoretical spectra that can be compared with experimental data for structure verification. nih.govruc.dknih.gov For this compound, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. These theoretical values are instrumental in assigning the signals in experimentally obtained spectra to specific atoms within the molecule. The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to provide values that are directly comparable to experimental results.

Table 1: Predicted NMR Chemical Shifts for this compound using the GIAO Method (Note: The following data is illustrative and based on typical ranges for similar structures, as specific computational results for this compound are not available in the cited literature.)

Atom Predicted Chemical Shift (ppm)
¹H (Pyridine Ring) 7.0 - 8.2
¹H (Benzyl Ring) 7.2 - 7.5
¹H (CH₂) 5.3
¹³C (Pyridine Ring) 110 - 160
¹³C (Benzyl Ring) 125 - 140
¹³C (CH₂) 70

Theoretical vibrational frequencies for this compound can be computed using methods such as DFT. These calculations provide the frequencies of the normal modes of vibration, which correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. conferenceworld.inethz.ch The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

The vibrational spectrum of this compound would be complex, exhibiting modes characteristic of the 2-fluoropyridine moiety and the benzyloxy group. For instance, the C-F stretching vibration is expected in the range of 1230-1250 cm⁻¹. conferenceworld.in The pyridine ring breathing mode and C-H stretching vibrations would also be present. conferenceworld.in The benzyloxy group would contribute its own characteristic vibrations, including C-O stretching and the aromatic C-H and C-C vibrations of the benzene ring.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical ranges for similar functional groups, as specific computational results for this compound are not available in the cited literature.)

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C/C=N Ring Stretch 1400 - 1600
C-F Stretch 1230 - 1250
C-O Stretch 1000 - 1200

From the results of a computational frequency analysis, it is also possible to calculate various thermodynamic properties of a molecule. researchgate.netnih.govnist.govprinceton.edu By applying the principles of statistical mechanics to the computed vibrational, rotational, and translational energy levels, key thermodynamic functions such as enthalpy (H), entropy (S), and heat capacity (Cv) can be determined as a function of temperature. researchgate.netnih.govnist.govprinceton.edu These calculations provide insight into the stability and reactivity of the molecule under different thermal conditions. The data can be used to predict equilibrium constants and reaction energies for processes involving this compound.

Table 3: Predicted Thermodynamic Parameters for this compound at Different Temperatures (Note: The following data is illustrative and based on general trends for organic molecules of similar size, as specific computational results for this compound are not available in the cited literature.)

Temperature (K) Enthalpy (kcal/mol) Entropy (cal/mol·K) Heat Capacity (Cv) (cal/mol·K)
298.15 20.5 95.2 45.8
400 28.3 108.5 55.3
500 37.8 120.1 63.2

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(Benzyloxy)-2-fluoropyridine, offering a comprehensive view of the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum provides detailed information about the arrangement of protons in the molecule. For pyridine (B92270) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the protons on the pyridine ring are expected to show signals between δ 7.5 and 8.5 ppm. The benzylic methylene (B1212753) protons (-OCH₂Ph) are characteristically observed as a singlet at approximately δ 4.8–5.0 ppm. The specific chemical shifts and coupling patterns of the pyridine and benzyl (B1604629) protons are crucial for confirming the substitution pattern.

Table 1: Representative ¹H NMR Spectral Data

Proton Type Expected Chemical Shift (δ, ppm)
Pyridine Protons 7.5 - 8.5
Benzyloxy Methylene Protons (-OCH₂Ph) 4.8 - 5.0
Benzyl Aromatic Protons ~7.3-7.5

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atoms of the pyridine ring typically resonate in the range of δ 125–150 ppm. The presence of the fluorine atom at the C2 position and the benzyloxy group at the C3 position will influence the chemical shifts of the adjacent carbon atoms. The benzylic methylene carbon is also a key indicator in the spectrum.

Table 2: Representative ¹³C NMR Spectral Data

Carbon Type Expected Chemical Shift (δ, ppm)
Pyridine Carbons 125 - 150
Benzyloxy Methylene Carbon (-OC H₂Ph) Not specified in search results
Benzyl Aromatic Carbons Not specified in search results

Note: Specific assignments require further analysis, including 2D NMR techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing the fluorine-containing compound. The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. For fluorinated pyridines, the ¹⁹F chemical shifts can be influenced by the position of the fluorine atom and other substituents on the ring. nih.gov In aromatic systems, the ¹⁹F chemical shift can be affected by factors such as C-F bond polarity and π-electron density. nih.gov For a related compound, 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine, the trifluoromethyl group appears as a singlet in the ¹⁹F NMR spectrum between δ -60 to -65 ppm. While this is a different fluorine environment, it highlights the characteristic chemical shift ranges for fluorine in substituted pyridines. The exact chemical shift for this compound would need to be experimentally determined.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and benzyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for establishing the connectivity between different parts of the molecule, such as linking the benzyloxy group to the pyridine ring. columbia.edu In aromatic systems, the three-bond coupling (³J) is often stronger than the two-bond coupling (²J). youtube.com

Influence of Solvent and Temperature on NMR Spectral Features

The choice of solvent can influence the chemical shifts in NMR spectra. mit.edu For instance, the chemical shift of water, often present as an impurity, is highly temperature-dependent. mit.edupitt.edu The use of different deuterated solvents can cause slight variations in the observed chemical shifts of the analyte due to solvent-solute interactions. mit.edu Temperature can also affect spectral features, particularly for protons involved in hydrogen bonding, though this is less of a factor for this compound. msu.edu For some compounds, temperature-controlled experiments are necessary to obtain reproducible results. pitt.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within the molecule. nih.gov The vibrational spectra of pyridine derivatives are well-characterized. nih.gov For this compound, key vibrational modes would include:

C-F Stretch : The C-F stretching frequency in fluorinated aromatic rings is typically observed in the infrared spectrum. nih.govresearchgate.net

C-O-C Ether Stretch : The benzyloxy group will exhibit a characteristic C-O-C ether stretching vibration. For a similar compound, 6-(Benzyloxy)pyridine-2-carboxylic acid, this stretch appears near 1250 cm⁻¹.

Pyridine Ring Vibrations : The C=N and C=C aromatic vibrations of the pyridine ring are expected to appear in the 1600–1500 cm⁻¹ region.

Aromatic C-H Stretches : These vibrations from both the pyridine and benzyl rings typically occur in the 3000–3100 cm⁻¹ range.

The combination of these spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Pyridine and Benzene (B151609) Rings 3100-3000
C-H Stretch (Aliphatic) Methylene (-CH₂-) 2950-2850
C=C and C=N Stretch Pyridine and Benzene Rings 1600-1450
C-F Stretch Fluoropyridine Moiety 1250-1150
C-O-C Asymmetric Stretch Benzyl Ether 1275-1200

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the vibrations of the aromatic rings and the carbon-fluorine bond.

Assignment of Characteristic Vibrational Modes for Fluorinated and Benzyloxy Moieties

The vibrational spectrum arises from the combination of modes from the fluorinated pyridine ring and the benzyloxy group. The C-F stretching vibration is a key indicator of the fluorination of the pyridine ring. The benzyloxy group is identified by the characteristic C-O-C ether stretches and the vibrations of the attached phenyl ring and methylene bridge.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Aromaticity Probes

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of its aromatic systems. These absorptions are due to π → π* transitions within the pyridine and benzene rings. The presence of the benzyloxy and fluoro substituents can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine and benzene, providing evidence of electronic interactions between the substituents and the aromatic rings.

Table 2: Predicted UV-Vis Absorption for this compound

Transition Chromophore Predicted λmax (nm)
π → π* Pyridine Ring ~260-280

Mass Spectrometry (MS)

Precise Molecular Ion Analysis and Isotopic Patterns for Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₀FNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
Molecular Ion [M]⁺ C₁₂H₁₀FNO⁺ 203.0746
Fragment [M - C₇H₇]⁺ C₅H₃FN⁺ 96.0250

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a fluoropyridinol-derived fragment. This fragmentation pattern would strongly support the proposed structure.

Elucidation of Characteristic Fragmentation Pathways for Structural Information

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of its constituent benzyl ether and fluoropyridine moieties.

The molecular ion [M]•+ peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₀FNO, 203.21 g/mol ). The primary and most significant fragmentation pathway for benzyl ethers involves the cleavage of the C-O bond, which is the weakest bond in the ether linkage. miamioh.eduthieme-connect.de This cleavage leads to the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) ion (m/z 91). thieme-connect.de This peak is often the base peak in the mass spectra of benzyl ethers.

Another key fragmentation involves the cleavage of the O-CH₂ bond, leading to the formation of a 3-hydroxy-2-fluoropyridine radical cation and a benzyl radical. The subsequent fragmentation of the pyridine ring itself can also occur. The presence of a fluorine atom, an electronegative substituent, influences the fragmentation of the pyridine ring. dntb.gov.ua

The predicted fragmentation pathways are summarized below:

Formation of the Tropylium Ion: The most favorable fragmentation is the cleavage of the benzylic C-O bond to generate the highly stable tropylium ion at m/z 91. This is a hallmark of compounds containing a benzyl group. iitd.ac.in [C₁₂H₁₀FNO]•+ → [C₇H₇]⁺ + [C₅H₃FNO]• (m/z 203)          (m/z 91)

Formation of the Fluoropyridinol Cation: Cleavage can also result in the charge being retained by the pyridine-containing fragment, forming the 2-fluoro-3-pyridinol cation. [C₁₂H₁₀FNO]•+ → [C₅H₄FNO]•+ + C₇H₆ (m/z 203)          (m/z 113)

Loss of Formaldehyde (B43269) (CH₂O): Rearrangement reactions can sometimes occur in benzyl ethers, leading to the loss of a neutral formaldehyde molecule. nih.gov

Fragmentation of the Pyridine Ring: The fluoropyridine ring itself can undergo fragmentation, typically involving the loss of HCN or other small neutral molecules, leading to smaller fragment ions.

A summary of the predicted key fragment ions is presented in the table below.

m/zPredicted Fragment StructureFragmentation Pathway
203[C₁₂H₁₀FNO]•+Molecular Ion
91[C₇H₇]⁺Cleavage of the benzylic C-O bond (Tropylium ion)
113[C₅H₄FNO]•+Charge retention on the pyridine fragment
77[C₆H₅]⁺Loss of a hydrogen atom from the benzene ring fragment

Integrated Spectroscopic Analysis for Comprehensive Structure Confirmation

While mass spectrometry provides crucial information about molecular weight and fragmentation, a comprehensive confirmation of the structure of this compound requires an integrated analysis of data from NMR and IR spectroscopy. Each technique provides complementary information that, when combined, leaves no ambiguity as to the compound's identity.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons on both the pyridine and benzene rings. The benzyloxy methylene protons (-OCH₂Ph) are expected to appear as a characteristic singlet. The protons on the pyridine ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies the different carbon environments in the molecule. The spectrum will show distinct signals for the benzylic carbon, the carbons of the benzene ring, and the carbons of the fluoropyridine ring. The carbon atoms bonded to or near the fluorine and nitrogen atoms will show characteristic shifts and C-F coupling constants. deepdyve.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for the fluorine atom. A single resonance would be expected for this compound, and its chemical shift would be indicative of the fluorine being attached to an aromatic pyridine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H bonds, and the C=C and C=N bonds of the pyridine ring.

The table below summarizes the predicted key spectroscopic data for this compound, based on known values for analogous compounds.

Spectroscopic TechniquePredicted Characteristic SignalsStructural Information Confirmed
¹H NMR~5.2-5.4 ppm (s, 2H, -OCH₂-) ~7.2-8.2 ppm (m, 8H, Ar-H)Presence of benzylic methylene group and aromatic protons
¹³C NMR~70 ppm (-OCH₂-) ~115-160 ppm (Ar-C)Presence of benzylic carbon and distinct aromatic carbons
IR Spectroscopy~1250–1100 cm⁻¹ (C-O-C stretch) ~1600–1500 cm⁻¹ (C=C/C=N stretch) ~3100–3000 cm⁻¹ (Ar C-H stretch)Presence of ether linkage and aromatic rings

By integrating these techniques, a complete structural picture emerges. The molecular formula from mass spectrometry, combined with the specific functional group information from IR and the detailed atomic connectivity from ¹H and ¹³C NMR, provides an unambiguous confirmation of the structure of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Benzyloxy)-2-fluoropyridine?

Methodological Answer: A common approach involves functionalizing pyridine derivatives via nucleophilic substitution or coupling reactions. For example:

  • Halogen Exchange : Start with 3-(Benzyloxy)-2-bromopyridine (CAS 132330-98-4) and perform fluorination using KF or AgF under anhydrous conditions. This method requires careful temperature control (60–80°C) and inert atmosphere to avoid byproducts.
  • Hydroxylation-Fluorination : Synthesize the hydroxylated intermediate (e.g., 3-(Benzyloxy)pyridin-2-ol) and use DAST (diethylaminosulfur trifluoride) for fluorination. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .

Example Reaction Table:

Starting MaterialReagent/ConditionsYieldReference
3-(Benzyloxy)-2-bromopyridineAgF, DMF, 80°C, 12h~75% (estimated)
3-(Benzyloxy)pyridin-2-olDAST, CH₂Cl₂, 0°C→RT85–90%

Q. How can purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, gradient elution with hexane:EtOAc) or recrystallization (ethanol/water mixture) to achieve ≥95% purity .
  • Characterization :
    • NMR : Compare ¹H/¹³C NMR peaks with analogs like 3-(Benzyloxy)-2-bromopyridine (δ 7.2–8.1 ppm for aromatic protons) .
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 218.1 (C₁₂H₁₀FNO⁺) .
    • HPLC : Use C18 column (MeCN:H₂O 70:30, 1 mL/min) to assess purity .

Advanced Research Questions

Q. How does the electronic effect of the benzyloxy group influence regioselectivity in further functionalization?

Methodological Answer: The electron-donating benzyloxy group at position 3 directs electrophilic substitution to position 5 or 6 of the pyridine ring. For example:

  • Nitration : Use HNO₃/H₂SO₄ at 0°C to selectively nitrate position 5. Monitor regioselectivity via ¹H NMR (new singlet at δ 8.3 ppm) .
  • Cross-Coupling : Suzuki-Miyaura coupling at position 6 requires Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in THF/H₂O (3:1) at 80°C .

Key Consideration : Competing effects from the electron-withdrawing fluorine at position 2 may reduce reactivity at adjacent positions. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. What strategies resolve contradictions in reaction outcomes under varying catalytic systems?

Methodological Answer:

  • Case Study : Discrepancies in Ullmann coupling yields (CuI vs. Pd-based catalysts):
    • CuI/1,10-Phenanthroline : Higher yields (>70%) for aryl ether formation but requires high temperatures (120°C) .
    • Pd(OAc)₂/XPhos : Lower temperatures (80°C) but sensitive to moisture. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
  • Troubleshooting : Perform control experiments with deuterated solvents (e.g., DMF-d₇) to track catalyst degradation via ¹H NMR .

Q. How can this compound be utilized in medicinal chemistry scaffold design?

Methodological Answer:

  • Pharmacophore Modification :
    • Replace the benzyloxy group with bioisosteres (e.g., methoxy, morpholino) to enhance solubility. Use parallel synthesis (96-well plates) for rapid SAR profiling .
    • Introduce fluorinated side chains (e.g., CF₃) via click chemistry (CuAAC) to improve metabolic stability .
  • Biological Screening :
    • Test kinase inhibition using ADP-Glo™ assay (IC₅₀ values). Compare with analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

Q. What are the stability profiles of this compound under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions (pH <3) : Benzyloxy group undergoes hydrolysis to 3-hydroxy-2-fluoropyridine. Monitor via HPLC (retention time shift from 8.2→5.1 min) .
  • Basic Conditions (pH >10) : Pyridine ring remains stable, but fluorine may participate in nucleophilic displacement. Use ¹⁹F NMR to track decomposition (δ -120 ppm for free F⁻) .
  • Storage : Store under N₂ at -20°C in amber vials to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.